molecular formula C6H12O4 B2558093 [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol CAS No. 2219373-95-0

[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol

Cat. No.: B2558093
CAS No.: 2219373-95-0
M. Wt: 148.158
InChI Key: NLFWEUMPRZNBCL-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is a chemical compound with the CAS registry number 2219373-95-0 and a molecular formula of C 6 H 12 O 4 , yielding a molecular weight of 148.16 g/mol . This 1,4-dioxane derivative features two hydroxymethyl groups, contributing to its polarity with a Polar Surface Area of approximately 59.0 Ų and functioning as both a hydrogen bond donor and acceptor . As a versatile building block in organic and medicinal chemistry, its structure suggests potential applications in synthesizing more complex molecules, such as polymers, ligands, and prodrugs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can source this compound from multiple suppliers, typically available at a purity of 95% or higher .

Properties

IUPAC Name

[2-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFWEUMPRZNBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol typically involves the reaction of formaldehyde with 1,4-dioxane under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, at elevated temperatures.

Industrial Production Methods

Industrial production of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at temperatures ranging from 60 to 80°C, with careful control of the pH to optimize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of [2-(Formyl)-1,4-dioxan-2-yl]methanol or [2-(Carboxyl)-1,4-dioxan-2-yl]methanol.

    Reduction: Formation of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol.

    Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to produce compounds with potential therapeutic applications, such as antimicrobial or anticancer agents.

Medicine

In medicine, derivatives of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol are being investigated for their potential use as drug candidates. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for drug development.

Industry

In the industrial sector, [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is used in the production of polymers and resins. Its hydroxymethyl groups provide reactive sites for polymerization, leading to the formation of materials with desirable properties.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Monohydroxymethyl Derivatives

(a) [(2R)-1,4-Dioxan-2-yl]methanol
  • Molecular Formula : C₅H₁₀O₃
  • Molar Mass : 118.13 g/mol
  • Key Features : A single hydroxymethyl group at the 2-position of the dioxane ring. The (R)-enantiomer (CAS: 406913-88-0) is well-characterized, with a purity of 95% and applications in asymmetric synthesis .
  • Biological Activity: Derivatives like 2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol exhibit antibacterial activity (e.g., MIC = 32 μg/mL against E. faecalis), though the parent compound itself is less active .
(b) [(2S)-1,4-Dioxan-2-yl]methanol
  • Molecular Formula : C₅H₁₀O₃
  • Molar Mass : 118.13 g/mol
  • Key Features : The (S)-enantiomer (CAS: 406913-93-7) shares similar physical properties with its (R)-counterpart but differs in stereochemical orientation, affecting chiral recognition in drug design .

Comparison :

Property [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol [(2R)-1,4-Dioxan-2-yl]methanol
Molecular Formula C₆H₁₂O₄ C₅H₁₀O₃
Molar Mass (g/mol) 148.16 118.13
Functional Groups Two hydroxymethyl groups One hydroxymethyl group
Applications Drug intermediates, polymer synthesis Chiral ligands, asymmetric synthesis

Dihydroxymethyl Derivatives

(a) 1,4-Dioxane-2,5-dimethanol (Mixture of Diastereomers)
  • Molecular Formula : C₆H₁₂O₄
  • Molar Mass : 148.16 g/mol
  • Key Features : Hydroxymethyl groups at positions 2 and 5 of the dioxane ring. This compound (CAS: 14236-12-5) exists as a diastereomeric mixture, with a melting point of 91–93°C and solubility in polar solvents .
  • Applications : Used as a crosslinking agent in polymer chemistry due to its bifunctional hydroxyl groups .

Comparison :

Property [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol 1,4-Dioxane-2,5-dimethanol
Substituent Positions Both hydroxymethyl groups at position 2 Hydroxymethyl at 2 and 5
Stereochemistry Single stereoisomer (if resolved) Diastereomeric mixture
Melting Point Not reported 91–93°C
Reactivity Potential for intramolecular H-bonding Enhanced crosslinking capacity

The positional isomerism between these compounds leads to divergent applications. While 1,4-Dioxane-2,5-dimethanol is preferred in materials science, the target compound’s symmetrical substitution may favor stability in pharmaceutical formulations .

Functionalized Derivatives in Drug Discovery

  • Example : N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide
    • Role : A matrix metalloproteinase-13 inhibitor with oral bioavailability, highlighting the utility of hydroxymethyl-dioxane motifs in drug design .
    • Comparison : The target compound’s dual hydroxymethyl groups could enhance binding affinity compared to simpler analogues, though steric effects may limit penetration in some targets .

Biological Activity

[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol, also known as (R)-2-(hydroxymethyl)-1,4-dioxane, is a compound characterized by its unique dioxane ring structure and hydroxymethyl functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

  • Molecular Formula : C5H10O3
  • Molecular Weight : Approximately 118.13 g/mol
  • Structure : The compound features a six-membered dioxane ring containing two oxygen atoms and a hydroxymethyl group that enhances its reactivity and biological activity.

The biological activity of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is primarily attributed to its ability to form hydrogen bonds with target molecules. This interaction facilitates binding to various biological targets, leading to diverse biological effects. The compound's mechanism may involve:

  • Oxidative Stress Modulation : Influencing reactive oxygen species (ROS) production.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes.
  • Receptor Modulation : Interacting with cellular receptors to elicit biological responses.

Antiviral Activity

Research has shown that derivatives of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol exhibit antiviral properties. For instance, one study reported that a related compound demonstrated significant inhibition of Sindbis virus replication with an effective concentration (EC50) of 3.4 µM without cytotoxicity at concentrations up to 1 mM . This suggests that modifications to the dioxane structure can enhance antiviral efficacy.

Antimicrobial Potential

The compound is also being explored for its antimicrobial properties. Its structural characteristics allow it to be modified into various derivatives that may possess enhanced activity against bacterial and fungal pathogens. The hydroxymethyl group plays a crucial role in these interactions by participating in hydrogen bonding with microbial targets .

Study 1: Antileishmanial Activity

A recent study evaluated the antileishmanial activity of synthetic dioxane derivatives, including those related to [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol. The compounds were tested against Leishmania donovani, revealing promising results where certain derivatives inhibited parasite growth effectively. The mechanism involved ROS production and enzyme inhibition pathways .

Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on the SAR of dioxane-based compounds, researchers synthesized various analogs of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol. They found that modifications at the hydroxymethyl position significantly affected the biological activity against viral infections. This underscores the importance of structural nuances in enhancing therapeutic potential .

Data Summary

Biological ActivityCompoundEC50 (µM)Cytotoxicity
Antiviral(R)-43.4Not cytotoxic at 1000 µM
AntileishmanialDioxane DerivativeVariesNot specified

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